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Compound of Interest

Compound Name:
1,3-Bis[4-

(trifluoromethyl)phenyl]urea

CAS No.: 1960-88-9

Cat. No.: B2479739

Get Quote

Executive Summary
Diaryl urea compounds represent a privileged scaffold in oncology, functioning primarily as

Type II kinase inhibitors.[1][2][3] Unlike Type I inhibitors that compete directly with ATP in the

active conformation, diaryl ureas (e.g., Sorafenib, Regorafenib) stabilize the kinase in an

inactive DFG-out conformation. This distinct binding mode confers high selectivity and

prolonged residence time. Beyond kinase inhibition, recent evidence confirms a secondary,

non-enzymatic mechanism involving the induction of ferroptosis via System Xc- inhibition,

providing a dual-strike capability against resistant phenotypes.

Structural Biology & Chemical Causality
The efficacy of diaryl ureas is not accidental; it is a direct consequence of the urea linker's

geometry, which acts as a "molecular anchor."

The Urea "Anchor" Effect
The urea moiety (
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) is the critical pharmacophore. It functions through a specific hydrogen-bonding network that
"locks" the kinase activation loop into an inactive state.

Donor-Acceptor Logic: The two NH groups of the urea act as hydrogen bond donors.[1][3]

The Glu-Lys Salt Bridge: In active kinases, a conserved Glutamate (

C-helix) forms a salt bridge with a Lysine (

3-strand). Diaryl ureas disrupt or exploit this region.

The DFG-Flip: The inhibitor forces the Phenylalanine (F) of the DFG motif (Asp-Phe-Gly) to

flip inward toward the ATP pocket, creating a new allosteric hydrophobic pocket.

Visualization of Binding Logic
The following diagram illustrates the Type II binding mode, highlighting the critical H-bond

network stabilized by the urea linker.
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Figure 1: Structural logic of Type II inhibition. The urea linker anchors the inhibitor to the

conserved Glu and Asp residues, stabilizing the DFG-out inactive conformation.

Primary Mechanism: Multi-Kinase Inhibition
Diaryl ureas are "dirty" drugs in the most useful sense—they target multiple oncogenic kinases

simultaneously.

Target Profile
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RAF Kinases (C-RAF, B-RAF V600E): Inhibition blocks the MAPK signaling cascade,

arresting cell proliferation.

Angiogenic Receptors (VEGFR-2/3, PDGFR-

): Inhibition prevents tumor vascularization.

Stromal Targets (KIT, FLT3): Relevant in GIST and AML.

The "DFG-Out" Consequence
By binding to the DFG-out conformation, diaryl ureas achieve a slow off-rate. Once bound, the

kinase must undergo significant conformational changes to release the drug, leading to

prolonged suppression of signaling even after the free drug is cleared from circulation.

Secondary Mechanism: Ferroptosis Induction
Emerging research identifies ferroptosis—an iron-dependent form of programmed cell death—

as a key mechanism for diaryl ureas, particularly Sorafenib, independent of kinase activity.

System Xc- Inhibition
Target: SLC7A11 (xCT), the light chain of the cystine/glutamate antiporter.

Mechanism: Sorafenib sterically blocks cystine uptake.

Cascade: Reduced Cystine

Depleted Glutathione (GSH)

Loss of GPX4 activity

Accumulation of Lipid Peroxides

Membrane Rupture.

Dual-Action Pathway Diagram
This diagram maps the concurrent inhibition of proliferative signaling and the induction of

oxidative stress.
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Figure 2: Dual mechanism of action. Left: Kinase cascade inhibition.[1][2][3][4] Right: Metabolic

interference leading to ferroptosis.

Experimental Validation Framework
To validate these mechanisms in a new diaryl urea derivative, the following self-validating

protocols are recommended.

Protocol A: Kinase Inhibition Assay (TR-FRET)
Objective: Determine IC50 against specific kinases (e.g., B-RAF V600E). Causality: Uses

Time-Resolved Fluorescence Resonance Energy Transfer to measure phosphorylation events.

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35).

Compound Addition: Dispense 100 nL of test compound (serial dilution in DMSO) into a 384-

well low-volume plate.

Enzyme Mix: Add 5 µL of 2X Kinase/Antibody mixture (e.g., B-RAF + Eu-anti-GST antibody).

Incubate 30 min at RT.

Substrate Mix: Add 5 µL of 2X Tracer/Substrate mixture (e.g., Alexa647-labeled substrate).

Reaction: Incubate for 1 hour at RT.
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Detection: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

Calculation: Calculate TR-FRET ratio (

). Plot % Inhibition vs. Log[Concentration].

Protocol B: Ferroptosis Validation (Lipid Peroxidation)
Objective: Confirm if cell death is iron-dependent. Causality: C11-BODIPY dye shifts

fluorescence from red to green upon oxidation by lipid ROS.

Seeding: Seed HT-1080 or HepG2 cells (5,000 cells/well) in 96-well plates.

Treatment Groups:

Group A: Vehicle (DMSO).[5]

Group B: Diaryl Urea (10 µM).

Group C: Diaryl Urea + Ferrostatin-1 (1 µM) [Negative Control - must rescue viability].

Group D: Erastin (10 µM) [Positive Control].

Incubation: Treat for 24 hours.

Staining: Add C11-BODIPY (581/591) to a final concentration of 2 µM. Incubate 30 min at

37°C.

Analysis: Harvest cells and analyze via Flow Cytometry (FITC channel). A shift to green

indicates lipid peroxidation.

Workflow Diagram
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Step 1: Target Engagement

Step 2: Cellular Mechanism
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Figure 3: Step-by-step validation workflow for diaryl urea candidates.

Data Summary: Comparative Potency
The following table summarizes the inhibitory profiles of key diaryl urea compounds,

highlighting the correlation between structure and target specificity.
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Compound
Primary
Targets

IC50 (nM) Binding Mode
Key Structural
Feature

Sorafenib
C-RAF, VEGFR-

2, PDGFR-
6 (C-RAF), 90

(VEGFR)

Type II (DFG-

out)

N-

methylpicolinami

de head

Regorafenib
VEGFR-2, TIE2,

RET, KIT
~1.5 (VEGFR-2)

Type II (DFG-

out)

Fluorine on

central phenyl

ring

Tivozanib VEGFR-1/2/3 0.21 (VEGFR-2)
Type II (DFG-

out)
Isoxazole ring

Linifanib VEGFR, PDGFR 10 (VEGFR-2)
Type II (DFG-

out)

Rigid bicyclic

head group

Note: Data compiled from biochemical profiling assays [1, 5]. Lower IC50 indicates higher

potency.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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